![molecular formula C22H19N5O2 B2399573 2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-08-7](/img/structure/B2399573.png)
2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives are synthesized through various chemical reactions, with an emphasis on their potential biological activities. These compounds have been evaluated for their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties. For instance, a study detailed the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, showcasing their potential in therapeutic applications (Rahmouni et al., 2016). Another example is the exploration of pyrazolopyrimidines for their corrosion inhibition properties, indicating their utility in materials science (Abdel Hameed et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of pyrazolopyrimidine derivatives have been a significant focus. Research efforts have led to the identification of compounds with potent antibacterial and antifungal activities, highlighting the pharmaceutical potential of these molecules. A study on the synthesis and antimicrobial activity of new pyrazolo[3,4-d]pyrimidines reported significant findings in this area, contributing to the development of new therapeutic agents (Rahmouni et al., 2014).
Pharmacological Properties
The pharmacological properties of pyrazolopyrimidines, including their interactions with various biological targets, are an area of active research. These studies aim to understand the molecular basis of their action and to develop compounds with improved efficacy and safety profiles. The design and synthesis of pyrazolo[1,5-a]pyrimidines as nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity represent a noteworthy advancement in this field (Auzzi et al., 1983).
Propiedades
IUPAC Name |
5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-25-19(13-18(24-25)15-7-3-2-4-8-15)22(29)26-12-10-17-16(14-26)21(28)27-11-6-5-9-20(27)23-17/h2-9,11,13H,10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHMVRWITUXIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)
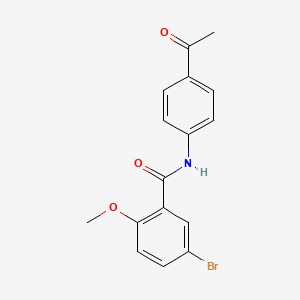
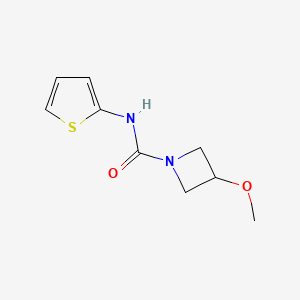
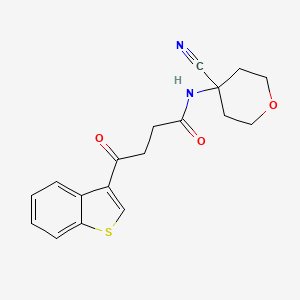
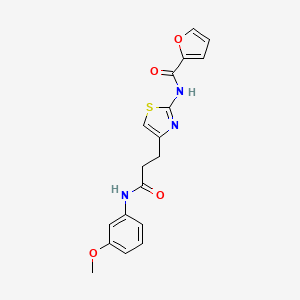
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)
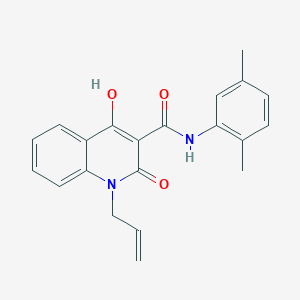
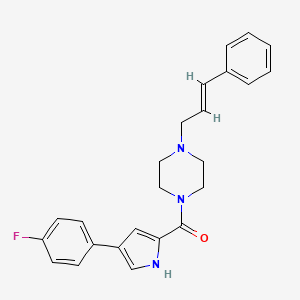
![ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2399503.png)
![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)